molecular formula C13H12N2O4 B13794861 N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)furan-2-carboxamide

N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)furan-2-carboxamide

Cat. No.: B13794861
M. Wt: 260.24 g/mol
InChI Key: IPDBCWFPCXDSRP-UHFFFAOYSA-N
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Description

2-Furancarboxamide,N-(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- is a complex organic compound with a unique structure that combines a furan ring and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide,N-(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- typically involves the reaction of furan-2-carboxylic acid with an appropriate amine derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxamide,N-(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the amide group can produce primary or secondary amines.

Scientific Research Applications

2-Furancarboxamide,N-(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Furancarboxamide,N-(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furancarboxamide,N-(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-2H-isoindol-2-yl)- is unique due to its combination of a furan ring and an isoindole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

N-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C13H12N2O4/c16-11(10-6-3-7-19-10)14-15-12(17)8-4-1-2-5-9(8)13(15)18/h1-3,6-9H,4-5H2,(H,14,16)

InChI Key

IPDBCWFPCXDSRP-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)NC(=O)C3=CC=CO3

Origin of Product

United States

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